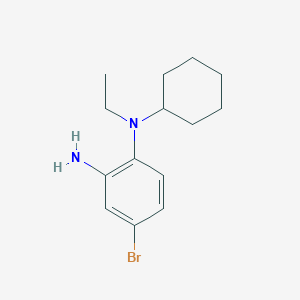

N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-ethylamine

Description

N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-ethylamine is a brominated aromatic amine featuring a cyclohexyl and ethylamine substituent on the nitrogen atom of the aniline backbone. The compound’s key structural elements include:

- A 2-amino-4-bromophenyl group, providing aromaticity and reactivity via the electron-donating amino group and electron-withdrawing bromine.

- A cyclohexyl group, contributing steric bulk and hydrophobicity.

- An ethylamine moiety, enhancing solubility in polar solvents.

This compound is likely utilized in organic synthesis or pharmaceutical research, given the prevalence of halogenated aromatics in drug discovery.

Properties

IUPAC Name |

4-bromo-1-N-cyclohexyl-1-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2/c1-2-17(12-6-4-3-5-7-12)14-9-8-11(15)10-13(14)16/h8-10,12H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWWHSXEYNZELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-ethylamine typically involves the following steps:

Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the para position relative to the amino group, forming 4-bromoaniline.

Amidation: The brominated aniline is then reacted with cyclohexylamine and ethylamine under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding aniline derivative.

Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound exhibits various applications across multiple scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

- Biological Pathway Modulation : Research indicates that it can influence biological pathways, particularly through interactions with specific receptors. Notably, it has been shown to bind selectively to serotonin receptors (5-HT2C), which are crucial in regulating mood and behavior.

Medicine

- Therapeutic Potential : The compound has been explored for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia. Its derivatives exhibit significant antipsychotic-like activities in animal models, suggesting their utility in clinical settings.

- Anticancer Activity : Preliminary studies indicate that N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-ethylamine may possess anticancer properties, with mechanisms involving inhibition of cell cycle progression and induction of apoptosis in cancer cells.

Industry

- Material Development : The compound is utilized in developing new materials and chemical processes, particularly in the pharmaceutical industry for drug formulation.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the aromatic amine structure play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chloro Analog: N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine

Key Differences and Implications

| Property | Bromo Compound | Chloro Compound |

|---|---|---|

| Molecular Formula | C₁₄H₂₁BrN₂ | C₁₄H₂₁ClN₂ |

| Molecular Weight | ~297.28 g/mol | 252.78 g/mol |

| Halogen | Bromine (Br) | Chlorine (Cl) |

| Electronegativity | ~2.96 | ~3.16 |

| Atomic Radius | 114 pm | 79 pm |

Impact of Halogen Substitution :

- Reactivity : The C-Br bond is weaker and longer than C-Cl, making the bromo compound more reactive in nucleophilic substitution (e.g., Suzuki coupling) .

- Lipophilicity : Bromine’s larger size increases lipophilicity (logP ~2.8* vs. ~2.2* for chloro), enhancing membrane permeability in biological systems.

- Solubility : The chloro analog may exhibit slightly higher aqueous solubility due to chlorine’s higher electronegativity and smaller size.

*Note: Calculated values based on structural analogs.

Piperazinyl-Ethanol Derivative: 2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol

Structural and Functional Contrasts

| Property | Bromo Compound | Piperazinyl-Ethanol Compound |

|---|---|---|

| Molecular Formula | C₁₄H₂₁BrN₂ | C₁₂H₁₇BrN₃O |

| Key Groups | Cyclohexyl, ethylamine | Piperazinyl, ethanol |

| Basicity | Moderate (amine pKa ~9-10) | Higher (piperazine pKa1 ~9.8, pKa2 ~5.3) |

| Hydrogen Bonding | Limited (amine only) | Extensive (piperazine N-H, ethanol -OH) |

Functional Implications :

- Solubility: The piperazinyl-ethanol derivative’s polar groups (piperazine and ethanol) likely enhance water solubility compared to the hydrophobic cyclohexyl group in the bromo compound.

- Biological Interactions : Piperazine’s dual nitrogen atoms enable stronger receptor binding (e.g., serotonin or dopamine receptors), making it more relevant in CNS drug development .

- Synthetic Utility : The bromo compound’s cyclohexyl group may stabilize specific conformations, favoring interactions with sterically demanding targets.

Biological Activity

N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-ethylamine is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a brominated aromatic amine structure, which is significant for its biological interactions. The presence of the bromine atom enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and the aromatic amine group facilitate binding to these targets, modulating their activity. This modulation can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of related compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (NCI-H522) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| d6 | MCF7 | 0.65 |

| d7 | NCI-H522 | 0.1 |

These findings suggest that modifications in the structure can enhance anticancer efficacy, indicating potential for developing new chemotherapeutic agents based on this scaffold .

Case Studies and Research Findings

- Cell Viability Assays : In vitro studies using Sulforhodamine B (SRB) assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against human cancer cell lines, with some achieving IC50 values in the low micromolar range .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to target proteins. These studies indicate strong interactions with key receptors involved in cancer progression, suggesting a mechanism for its anticancer effects .

- Pharmacological Characterization : Further pharmacological studies have characterized the compound's effects on cellular signaling pathways, particularly those related to apoptosis and cell cycle regulation .

Q & A

Q. What are the recommended synthetic routes for N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-ethylamine, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a related bromophenylamine derivative was prepared by refluxing N-(2-amino-4-bromophenyl)-2-chloroacetamide with sodium iodide and sodium carbonate in acetonitrile under nitrogen, achieving a 34% yield after purification by flash chromatography . Optimization strategies include:

- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to ensure complete reaction.

- Catalyst selection : Sodium iodide aids in displacing chloro groups.

- Purification : Use of mixed solvents (e.g., petroleum ether/ethyl acetate) for column chromatography to isolate the product.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., bromine at the 4-position, cyclohexyl and ethylamine groups).

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (expected m/z ≈ 311.1 for CHBrN).

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond lengths and angles, as demonstrated in related bromophenyl-cyclohexyl compounds .

Q. What purification methods are effective for removing byproducts in amine-functionalized bromophenyl compounds?

Key methods include:

- Recrystallization : Using chloroform/ethanol (1:1) mixtures to isolate pure solids, as seen in analogous cyclohexyl-ethylamine derivatives .

- Chromatography : Flash chromatography with gradients of nonpolar/polar solvents (e.g., hexane/ethyl acetate) to separate amine byproducts.

- Acid-base extraction : Adjusting pH to precipitate impurities while retaining the target compound in solution.

Advanced Research Questions

Q. What stereochemical considerations arise in synthesizing this compound, and how can enantiomeric purity be assessed?

The cyclohexyl group introduces conformational flexibility, potentially leading to cis/trans isomerism. To address this:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers.

- Circular Dichroism (CD) : Detect optical activity in solutions.

- Computational Modeling : Density Functional Theory (DFT) calculations to predict stable conformers, as applied to structurally related opioid analogs .

Q. How does the bromine substituent at the 4-position influence the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key factors include:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for aryl halide activation.

- Solvent Systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80–120°C).

- Kinetic Studies : Monitor reaction progress via TLC or GC-MS to optimize substitution rates, as observed in bromophenylacetamide analogs .

Q. How should researchers resolve contradictory data in spectroscopic characterization (e.g., NMR splitting patterns vs. computational predictions)?

Contradictions may arise from dynamic effects (e.g., rotational barriers). Mitigation strategies:

- Variable-Temperature NMR : Identify temperature-dependent splitting caused by hindered rotation.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.

- Benchmarking : Compare experimental data with simulated spectra from software like Gaussian or ADF .

Q. What computational tools are suitable for predicting the biological activity of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., opioid receptors, given structural similarities to U-47700) .

- QSAR Models : Train models using datasets of brominated amines to predict physicochemical properties (logP, pKa) and bioavailability.

- ADMET Prediction : SwissADME or pkCSM to assess toxicity and metabolic stability.

Q. What experimental protocols are recommended for studying the compound’s stability under physiological conditions?

- pH Stability Tests : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC.

- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures.

- Light Exposure Studies : Monitor photodegradation using UV-Vis spectroscopy, as applied to bromophenylacetamide derivatives .

Methodological Notes

- Data Reproducibility : Replicate syntheses ≥3 times and report mean yields ± SD.

- Ethical Compliance : Adhere to institutional guidelines for handling brominated amines, which may exhibit toxicity.

- Instrument Calibration : Regularly validate NMR and MS instruments using certified standards (e.g., NIST reference materials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.